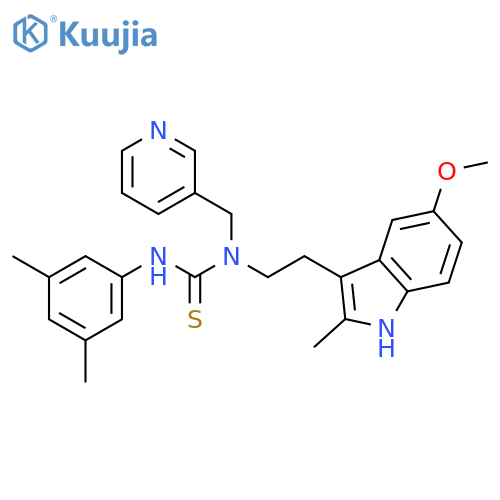Cas no 850934-35-9 (3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea)

850934-35-9 structure
商品名:3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea
3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea 化学的及び物理的性質
名前と識別子
-
- 3-(3,5-dimethylphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea
- Thiourea, N'-(3,5-dimethylphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(3-pyridinylmethyl)-
- 3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea
- 850934-35-9
- F0591-1934
- AKOS001494838
- 3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
- 3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea
-
- インチ: 1S/C27H30N4OS/c1-18-12-19(2)14-22(13-18)30-27(33)31(17-21-6-5-10-28-16-21)11-9-24-20(3)29-26-8-7-23(32-4)15-25(24)26/h5-8,10,12-16,29H,9,11,17H2,1-4H3,(H,30,33)
- InChIKey: LDROZNXBIRXYRB-UHFFFAOYSA-N
- ほほえんだ: N(CCC1C2=C(NC=1C)C=CC(OC)=C2)(CC1=CC=CN=C1)C(NC1=CC(C)=CC(C)=C1)=S
計算された属性
- せいみつぶんしりょう: 458.21403277g/mol
- どういたいしつりょう: 458.21403277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 623
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 85.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
じっけんとくせい
- 密度みつど: 1.237±0.06 g/cm3(Predicted)
- ふってん: 659.4±65.0 °C(Predicted)
- 酸性度係数(pKa): 13.24±0.70(Predicted)
3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0591-1934-1mg |
3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-35-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0591-1934-2μmol |
3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-35-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0591-1934-2mg |
3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-35-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| A2B Chem LLC | BA62863-1mg |
3-(3,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-3-yl)methyl]thiourea |
850934-35-9 | 1mg |
$245.00 | 2024-04-19 |
3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
850934-35-9 (3-(3,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-3-yl)methylthiourea) 関連製品
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
